Irreversible Inactivation: Prazobind Eliminates 40-50% of Receptor Binding Sites Post-Wash vs. Reversible Prazosin
Prazobind demonstrates wash-resistant, irreversible receptor inactivation, a property not shared by its parent compound prazosin. In direct comparative experiments using rat hippocampal and liver membranes, pretreatment with 0.1 µM Prazobind followed by extensive washing resulted in a 40-50% irreversible loss of specific α₁-adrenoceptor binding sites [1]. By contrast, prazosin binding is fully reversible and does not reduce Bmax after washout [2].
| Evidence Dimension | Irreversible reduction in α₁-adrenoceptor binding sites (Bmax) |
|---|---|
| Target Compound Data | 40-50% loss of total α₁ binding sites after 0.1 µM pretreatment and extensive washing |
| Comparator Or Baseline | Prazosin: 0% loss (fully reversible binding, Bmax unchanged after washout) |
| Quantified Difference | Prazobind produces a 40-50% irreversible reduction in receptor density; prazosin produces 0%. |
| Conditions | In vitro radioligand binding assays using [³H]prazosin in rat hippocampal and liver membrane preparations. Pretreatment with 0.1 µM SZL-49 followed by multiple washing cycles. |
Why This Matters
This confirms Prazobind is suitable for Bmax determination and prolonged functional knockdown, whereas prazosin cannot be used for experiments requiring wash-resistant covalent labeling.
- [1] Mante S, et al. The alkylating prazosin analog SZL 49 inactivates both alpha 1A- and alpha 1B-adrenoceptors. Eur J Pharmacol. 1991;208(2):113-7. View Source
- [2] Piascik MT, et al. Agonist interaction with alkylation-sensitive and -resistant alpha-1 adrenoceptor subtypes. J Pharmacol Exp Ther. 1990;254(3):982-91. View Source
